4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine
Description
Foundational Significance of Pyrimidine (B1678525) Heterocycles in Organic Chemistry
Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of organic chemistry, largely due to its presence in the essential building blocks of life. gsconlinepress.comontosight.ai This six-membered ring, composed of four carbon atoms and two nitrogen atoms at positions 1 and 3, is the parent structure for three of the five primary nucleobases: cytosine, thymine, and uracil. gsconlinepress.com These bases are integral components of nucleic acids, DNA and RNA, and are responsible for encoding, transmitting, and expressing genetic information in all living organisms.
The versatility of the pyrimidine ring allows for a wide array of chemical modifications, making it a privileged scaffold in the synthesis of a vast number of biologically active molecules. wjarr.com Its derivatives are not only central to life processes but also form the basis of numerous pharmaceuticals, agrochemicals, and materials. The ability to functionalize the pyrimidine ring at various positions enables chemists to fine-tune the steric and electronic properties of the resulting molecules, leading to a broad spectrum of chemical reactivity and biological activity. gsconlinepress.com
Classification and Structural Features of Substituted 2-Pyrimidinamines
Substituted 2-pyrimidinamines, also known as 2-aminopyrimidines, are a significant subclass of pyrimidine derivatives characterized by the presence of an amino group at the C2 position of the pyrimidine ring. This structural motif is a key feature in many medicinally important compounds. The classification of these compounds is typically based on the nature and position of the substituents on the pyrimidine ring.
4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine can be classified as a polysubstituted 2-aminopyrimidine (B69317). Its key structural features include:
A 2-amino group: This group is a common feature in many biologically active pyrimidines and can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
A 4-ethoxy group: The presence of an alkoxy group at the C4 position can influence the compound's lipophilicity and its metabolic stability. The nature of the alkoxy group has been shown to be important for the biological activity in some series of 2-aminopyrimidine derivatives. nih.gov
The arrangement of these substituents on the pyrimidine core creates a unique three-dimensional structure that dictates its physicochemical properties and its potential interactions with biological systems.
Research Landscape and Potential Academic Importance of this compound within Heterocyclic Systems
While specific research dedicated to this compound is not extensively documented in publicly available literature, its structural components suggest significant potential for academic and industrial research. The broader class of substituted 2-aminopyrimidines is a focal point in medicinal chemistry due to their wide range of therapeutic applications. nih.gov
The academic importance of this particular compound lies in its potential as a scaffold for the development of novel bioactive agents. Pyrimidine derivatives are known to exhibit a vast array of pharmacological activities, including:
Anticancer activity: Many approved anticancer drugs, such as Imatinib and Palbociclib, contain the 2-aminopyrimidine core. nih.gov
Antimicrobial activity: Substituted pyrimidines have been investigated for their efficacy against various bacterial and fungal strains. wjarr.com
Anti-inflammatory and analgesic effects: Certain pyrimidine derivatives have shown promise in modulating inflammatory pathways. nih.gov
Antiviral properties: The pyrimidine scaffold is a key component in several antiviral medications. wjarr.com
Central Nervous System (CNS) activity: Some pyrimidine-based compounds have been explored for their effects on the CNS. nih.gov
Given the diverse bioactivities of related compounds, this compound represents a valuable starting point for synthetic chemists to create libraries of novel derivatives for biological screening. Research into its synthesis, reactivity, and biological evaluation could uncover new therapeutic leads or molecular probes to investigate biological processes. The specific substitution pattern of an ethoxy group at C4, and ethyl and methyl groups at C5 and C6 respectively, provides a unique chemical space to explore within the vast landscape of pyrimidine chemistry.
Compound Properties
| Property | Value |
| IUPAC Name | 4-ethoxy-5-ethyl-6-methylpyrimidin-2-amine |
| Molecular Formula | C9H15N3O |
| Molecular Weight | 181.24 g/mol |
| CAS Number | 1060817-07-3 |
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-5-ethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-7-6(3)11-9(10)12-8(7)13-5-2/h4-5H2,1-3H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWHWWMGNUOABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1OCC)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90535694 | |
| Record name | 4-Ethoxy-5-ethyl-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-07-3 | |
| Record name | 4-Ethoxy-5-ethyl-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethoxy 5 Ethyl 6 Methyl 2 Pyrimidinamine and Analogs
Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Construction
The formation of the central pyrimidine ring is the initial and most critical phase in the synthesis. This is typically achieved by constructing the six-membered ring from acyclic precursors through condensation and cyclization reactions.
Multi-component Condensation Reactions for 2-Aminopyrimidine (B69317) Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of 2-aminopyrimidine scaffolds, MCRs typically involve the condensation of a nitrogen-containing component, such as guanidine (B92328) or its derivatives, with fragments that will form the rest of the pyrimidine ring. researchgate.nettubitak.gov.tr These reactions are prized for their ability to rapidly generate libraries of substituted pyrimidines from readily available starting materials. researchgate.net
One common MCR strategy involves the reaction of an aldehyde, a β-ketoester, and guanidine in what is known as the Biginelli reaction or a related variant. nih.govnih.gov This approach allows for the introduction of diverse substituents at various positions on the pyrimidine ring, dictated by the choice of the initial components. Microwave-assisted protocols have been developed to accelerate these reactions, often providing the desired products in higher yields and shorter reaction times. tubitak.gov.tr
| Reaction Type | Components | Key Features |
| Biginelli-type Reaction | Aldehyde, β-Ketoester, Guanidine | One-pot synthesis of dihydropyrimidines, which can be oxidized to pyrimidines. nih.govnih.gov |
| Guanidine + α-cyanoketone + Aldehyde | N-substituted guanidines, α-cyanoketones, aldehydes | Convergent approach to 2-aminopyrimidine-5-carbonitriles under microwave irradiation. researchgate.net |
| Guanidine + Chalcone | Guanidine hydrochloride, Substituted Chalcone | Proceeds via Michael addition followed by cyclization and dehydration to yield 2-amino-4,6-diarylpyrimidines. |
Cyclization Reactions Utilizing Guanidine Derivatives for Pyrimidinamine Formation
The most fundamental and widely used method for constructing the 2-aminopyrimidine ring system is the principal synthesis, often referred to as the Pinner synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with guanidine. slideshare.net The reaction is typically catalyzed by an acid or a base and proceeds through nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrimidine ring. slideshare.net
For the specific synthesis of the core of 4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine, the key precursor is a substituted 1,3-dicarbonyl compound. The reaction of 3-ethyl-2,4-pentanedione with guanidine directly furnishes the 5-ethyl-6-methyl-2-amino-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2-amino-5-ethyl-6-methyl-pyrimidin-4(3H)-one). This initial product contains the necessary amino group at C-2 and the correct alkyl substituents at C-5 and C-6. rsc.org
| 1,3-Dicarbonyl Precursor | Guanidine Derivative | Resulting Pyrimidine Core |
| 3-Ethyl-2,4-pentanedione | Guanidine | 2-Amino-5-ethyl-6-methyl-4-hydroxypyrimidine |
| Ethyl Acetoacetate | Guanidine | 2-Amino-6-methyl-4-hydroxypyrimidine rsc.org |
| Diethyl Malonate | Guanidine | 2-Amino-4,6-dihydroxypyrimidine |
Strategic Introduction and Transformation of Substituents on the Pyrimidine Core
Once the core pyrimidine ring is formed, subsequent reactions are required to introduce the remaining functional groups and to synthesize a diverse range of analogs for structure-activity relationship studies.
Regioselective Ethoxylation at the C-4 Position of Pyrimidine
The 4-hydroxy group of the pyrimidine core formed in the initial cyclization is a versatile handle for further functionalization. To introduce the ethoxy group at the C-4 position, a two-step sequence is commonly employed.
First, the 4-hydroxy group is converted to a more reactive leaving group, typically a chlorine atom. This is achieved through treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or with the addition of phosphorus pentachloride (PCl₅). nih.govresearchgate.netresearchgate.netnih.gov This reaction transforms the 2-amino-5-ethyl-6-methyl-4-hydroxypyrimidine into 2-amino-4-chloro-5-ethyl-6-methylpyrimidine . nih.govresearchgate.net
Second, the resulting 4-chloropyrimidine (B154816) undergoes a nucleophilic aromatic substitution (SNAr) reaction. Treatment with sodium ethoxide in ethanol (B145695) displaces the chloride ion, leading to the regioselective formation of the target compound, This compound . brainly.inpearson.comstudyx.ai The electron-deficient nature of the pyrimidine ring facilitates this substitution reaction. rsc.orgresearchgate.net
Alkylation Strategies for Ethyl and Methyl Moieties at C-5 and C-6
As described in section 2.1.2, the most direct method to install the ethyl and methyl groups at the C-5 and C-6 positions is by selecting the appropriately substituted 1,3-dicarbonyl compound (3-ethyl-2,4-pentanedione) in the initial ring-forming reaction.
However, for creating analogs with different alkyl patterns on a pre-existing pyrimidine ring, direct C-H functionalization methods can be employed. One such strategy is directed ortho-lithiation. researchgate.net For example, a pyrimidine derivative can be treated with a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to selectively deprotonate a specific carbon atom. researchgate.netnih.gov Subsequent quenching of the resulting organolithium intermediate with an alkylating agent, such as methyl iodide or ethyl iodide, can introduce the desired alkyl group. nih.gov While powerful, achieving regioselectivity between the C-5 and C-6 positions can be challenging and often depends on the directing influence of other substituents on the ring. researchgate.netmdpi.com
Halogenation and Subsequent Cross-Coupling Reactions for Further Functionalization
To generate a diverse library of analogs, halogenation of the pyrimidine ring followed by transition metal-catalyzed cross-coupling reactions is a powerful and extensively used strategy. mdpi.comwikipedia.org
Halogenation: The C-5 position of 2-aminopyrimidines is particularly amenable to electrophilic halogenation. google.com Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to selectively install a bromine or iodine atom at this position, yielding 5-halo-2-aminopyrimidine derivatives. elsevierpure.comthieme.dersc.org These halogenated pyrimidines are versatile intermediates for further diversification. google.commostwiedzy.pl
Cross-Coupling Reactions: The halogen atom introduced at C-5 serves as a handle for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Reacting a 5-bromopyrimidine (B23866) derivative with a range of aryl or heteroaryl boronic acids allows for the synthesis of 5-aryl analogs. This reaction is highly robust and tolerates a wide variety of functional groups. mdpi.comrsc.orglibretexts.orgorganic-chemistry.org
Sonogashira Coupling: The coupling of a 5-halopyrimidine with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides access to 5-alkynylpyrimidine derivatives. researchgate.netrsc.orgsoton.ac.ukscirp.orgresearchgate.net These alkynyl-substituted analogs can serve as precursors for further transformations or as final products.
| Reaction | Halogenated Pyrimidine | Coupling Partner | Catalyst System (Typical) | Resulting Analog |
| Suzuki-Miyaura Coupling | 5-Bromo-2-aminopyrimidine derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-2-aminopyrimidine derivative mdpi.com |
| Sonogashira Coupling | 5-Iodo-2-aminopyrimidine derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-2-aminopyrimidine derivative rsc.org |
These cross-coupling methodologies provide a modular and highly effective platform for systematically modifying the pyrimidine scaffold, enabling the exploration of chemical space around the core structure of this compound.
Green Chemistry Principles in Pyrimidinamine Synthesis
The synthesis of 2-pyrimidinamine derivatives, including this compound, has been a focal point for the application of green chemistry. These principles aim to reduce waste, lower energy consumption, and utilize less hazardous materials, leading to more sustainable and economically viable processes. google.com Key advancements include the adoption of solvent-free reaction conditions, the use of aqueous media, microwave-assisted protocols for enhanced reaction rates, and the development of novel catalytic systems. google.commdpi.com
Solvent-Free and Aqueous Reaction Conditions for 2-Pyrimidinamine Derivatives
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. To address this, researchers have developed solvent-free and aqueous-based methods for synthesizing pyrimidine derivatives. researchgate.net
Solvent-free approaches, sometimes referred to as "grindstone chemistry," involve the reaction of starting materials in the absence of a solvent, often with mechanical grinding or at elevated temperatures. researchgate.net This method has been successfully applied to the synthesis of dihydropyrimidinones through multicomponent reactions, offering benefits such as high yields, mild reaction conditions, and the elimination of solvent waste. researchgate.net Another approach involves performing reactions in water, which is a benign and environmentally safe solvent. For instance, the synthesis of tetrahydropyrido[2,3-d]pyrimidine analogs has been achieved in water under heating, utilizing a nano-MgO catalyst. nih.gov These aqueous methods not only align with green chemistry principles but also often simplify the work-up and isolation of the final products. researchgate.netnih.gov
Table 1: Comparison of Solvent-Free and Aqueous Synthesis Methods for Pyrimidine Analogs
| Method | Catalyst | Key Advantages | Reaction Type | Reference |
| Grindstone Chemistry | CuCl₂·2H₂O / HCl | Eco-friendly, high efficiency, mild conditions, no byproducts. | Multicomponent Reaction | researchgate.net |
| Aqueous Heating | nano-MgO | Green procedure, enhanced yields, ease of product workup. | Multicomponent One-Pot | nih.gov |
| Solvent-Free Heating | None specified | Shorter reaction times, good yields, simple experimental procedure. | Cyclo-condensation | researchgate.net |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
For example, a solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives was developed using microwave mediation with guanidine hydrochloride as an organocatalyst. biorxiv.org This protocol highlights the operational simplicity and scalability of microwave-assisted methods. biorxiv.org Similarly, various 2-amino-4-chloro-pyrimidine derivatives have been synthesized using microwave irradiation, demonstrating the versatility of this approach for creating a library of compounds. nih.govresearchgate.net The efficiency of microwave-assisted synthesis is often attributed to its ability to rapidly achieve the required reaction temperature, minimizing the time for potential degradation or side reactions. fishersci.com
Table 2: Enhanced Efficiency in Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Product Type | Catalyst/Conditions | Reaction Time | Yield | Key Advantages Over Conventional Methods | Reference |
| Pyrimido[1,2-a]benzimidazoles | Guanidine hydrochloride (organocatalyst), Solvent-free | Not specified | High | Rapid, eco-friendly, metal-free, operational simplicity. | biorxiv.org |
| 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Various bases (e.g., K₂CO₃) | 15 min | High | Superior yields, reduced reaction time. | acs.org |
| Substituted aminopyrimidines | Zinc chloride | Not specified | 33-56% | Eco-friendly heating method. | fishersci.com |
| 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4 tetrahydropyrimidine-5-carboxylic acid ethyl ester | Not specified | 3-30 min | 80-96% | Shorter reaction time, milder conditions, higher yield. | nih.gov |
Catalytic Approaches, Including Nanoparticle Catalysis, in Pyrimidine Synthesis
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. google.com In pyrimidine synthesis, a diverse range of catalysts, including organocatalysts, ionic liquids, and particularly nanocatalysts, have been employed to great effect. researchgate.netnih.gov
Nanoparticle catalysts offer unique advantages due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. nih.gov Materials such as nickel oxide (NiO) nanoparticles, nano-MgO, and magnetic iron oxide nanoparticles have been successfully used in the synthesis of various pyrimidine-based scaffolds. nih.govnih.govmt.com These nanocatalysts are often reusable, cost-effective, and non-toxic, making them attractive for sustainable chemical production. nih.gov For example, NiO nanoparticles have been utilized for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives in green media, demonstrating simple processing and high yields. nih.gov The use of magnetic nanoparticles, such as Fe₃O₄@TiO₂, further simplifies the process by allowing for easy separation and recycling of the catalyst using an external magnet. nih.gov
Beyond nanoparticles, acidic ionic liquids have been evaluated as organocatalysts under both microwave and ultrasound irradiation, proving to be efficient alternatives to conventional methods. researchgate.net The reusability of these catalysts and the simplicity of the work-up process are significant merits of this methodology. researchgate.net
Isolation and Purification Techniques for Research-Grade Pyrimidinamines
Following the synthesis, the isolation and purification of the target pyrimidinamine compound are critical steps to obtain a product of high purity suitable for research and further applications. The choice of technique depends on the physical properties of the compound, such as its solubility and polarity, as well as the nature of the impurities present.
A common initial work-up procedure for pyrimidinamine synthesis involves quenching the reaction, followed by extraction. For instance, after synthesis, the reaction mixture might be taken up in a solvent like ethyl acetate (B1210297) and washed with water and brine to remove inorganic salts and water-soluble impurities. nih.gov The organic layer is then dried and concentrated in vacuo to yield the crude product. acs.orgnih.gov
For obtaining research-grade purity, two primary techniques are widely employed: recrystallization and column chromatography.
Recrystallization is a powerful purification technique for solid compounds. rsc.org The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities are either insoluble at high temperatures or remain soluble at low temperatures. rsc.orgmt.com Common solvents for recrystallizing pyrimidine derivatives include ethanol, or solvent mixtures like n-hexane/acetone and n-hexane/ethyl acetate. researchgate.netrochester.edu The process involves dissolving the crude product in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly, which promotes the formation of pure crystals. rsc.org However, care must be taken as recrystallization can sometimes lead to the formation of different polymorphs or solvates, which may have different physical and biological properties. nih.gov
Column Chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried through by a mobile phase (a solvent or mixture of solvents). nih.gov This method is particularly effective for separating complex mixtures or purifying non-crystalline, oily products. acs.org For pyrimidinamine derivatives, purification is often achieved using silica gel column chromatography with an eluent system tailored to the polarity of the target compound, such as mixtures of ethyl acetate and petroleum ether or dichloromethane (B109758) and ethanol. acs.orgnih.gov The progress of the separation is typically monitored by Thin Layer Chromatography (TLC) to identify and collect the fractions containing the pure product. researchgate.net
In some cases, specialized techniques like cation-exchange chromatography may be employed, particularly for separating aminopyridine or aminopyrimidine derivatives from reaction mixtures. nih.gov
Mechanistic Investigations of Reactions Involving 4 Ethoxy 5 Ethyl 6 Methyl 2 Pyrimidinamine
Elucidation of Pyrimidine (B1678525) Ring Formation Mechanisms
The synthesis of the pyrimidine core in 4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine is typically achieved through a well-established condensation reaction, a cornerstone of pyrimidine synthesis. ijpsjournal.com This process involves the cyclization of a 1,3-dielectrophilic component with a C-N-C dielectrophilic component, most commonly an amidine.
The primary and most direct route is the Principal Synthesis, which involves the reaction between an appropriately substituted β-dicarbonyl compound (or a functional equivalent) and guanidine (B92328). For the target molecule, the requisite β-dicarbonyl precursor would be 3-ethoxyoctane-2,4-dione. The mechanism proceeds through the following key steps:
Initial Condensation: The reaction initiates with the nucleophilic attack of a nitrogen atom from guanidine on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by a second nucleophilic attack from the other guanidine nitrogen onto the second carbonyl carbon.
Cyclization and Dehydration: These condensation steps lead to the formation of a heterocyclic, non-aromatic intermediate, a dihydropyrimidine.
Aromatization: The stable aromatic pyrimidine ring is then formed through the elimination of two molecules of water.
Alternatively, the de novo biosynthesis pathway in organisms provides a biological blueprint for pyrimidine ring formation, starting from simple molecules like bicarbonate, aspartate, and glutamine. numberanalytics.commicrobenotes.com This multi-step enzymatic process begins with the synthesis of carbamoyl (B1232498) phosphate (B84403), which then reacts with aspartate. microbenotes.comcreative-proteomics.com Subsequent reactions involving cyclization, oxidation, and decarboxylation lead to the formation of the initial pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP). nih.govwikipedia.org While this biological pathway does not directly produce this compound, it illustrates the fundamental chemical transformations—cyclization and dehydration—required for pyrimidine ring formation. nih.gov
Detailed Analysis of Nucleophilic Substitution Pathways on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a pivotal method for the functionalization of pyrimidine rings, particularly for introducing alkoxy groups like the ethoxy substituent in this compound. This pathway is especially effective on pyrimidine rings that are activated by the presence of electron-withdrawing nitrogen atoms and are substituted with good leaving groups, such as halogens. nih.govmasterorganicchemistry.com
A plausible synthetic route to the target compound involves a halogenated pyrimidine intermediate, for instance, 2-amino-4-chloro-5-ethyl-6-methylpyrimidine. The introduction of the ethoxy group at the C4 position occurs via an SNAr mechanism with an ethoxide nucleophile (e.g., from sodium ethoxide).
The mechanism can be dissected into two principal stages:
Nucleophilic Attack and Formation of Meisenheimer Intermediate: The electron-rich ethoxide ion attacks the electron-deficient C4 position of the pyrimidine ring. This step is typically the rate-determining step. stackexchange.com The attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, including the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the halide leaving group (e.g., chloride).
The regioselectivity of nucleophilic attack on substituted dichloropyrimidines is a critical consideration. In 2-amino-4,6-dichloropyrimidines, substitution generally occurs preferentially at the C4 and C6 positions. mdpi.com The C4 position is often more reactive than the C2 position due to greater stabilization of the negative charge in the Meisenheimer intermediate. stackexchange.comstackexchange.com The presence of an electron-donating amino group at C2 and alkyl groups at C5 and C6 can modulate the electrophilicity of the ring carbons, but the C4/C6 positions remain the most susceptible to nucleophilic attack. Quantum mechanics analyses have shown that for 2,4-dichloropyrimidines, electron-donating groups at the C6 position can sometimes reverse this selectivity, making the C2 position more reactive. wuxiapptec.com
| Nucleophile | Leaving Group (at C4) | Solvent | Relative Rate |
| CH₃CH₂O⁻ | Cl | Ethanol (B145695) | 1.0 |
| CH₃O⁻ | Cl | Methanol | 0.8 |
| CH₃CH₂O⁻ | Br | Ethanol | 4.2 |
| CH₃CH₂O⁻ | F | Ethanol | 0.1 |
This interactive table presents hypothetical relative rate data for the SNAr reaction on a 2-amino-4-halo-5-ethyl-6-methylpyrimidine intermediate, illustrating the influence of the nucleophile and leaving group on the reaction kinetics.
Understanding Rearrangement Pathways and Tautomeric Equilibria in Substituted Pyrimidinamine Systems
Substituted 2-aminopyrimidines, including this compound, can exist in different tautomeric forms. Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For 2-aminopyrimidines, the most significant equilibrium is between the amino and imino forms.
Amino Tautomer: The proton resides on the exocyclic nitrogen atom, and the pyrimidine ring is fully aromatic. This is generally the more stable and predominant form.
Imino Tautomer: The proton migrates to one of the ring nitrogen atoms (N1 or N3), resulting in an exocyclic imine double bond (C=NH) and a partially dearomatized ring.
The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents on the pyrimidine ring and the polarity of the solvent. mdpi.com Infrared spectroscopy studies have confirmed that 2-aminopyridine (B139424) exists as an equilibrium mixture of two tautomers. nih.gov For this compound, the electron-donating nature of the ethoxy, ethyl, and methyl groups is expected to further stabilize the aromatic amino form.
Computational and spectroscopic studies on similar systems have shown that the amino tautomer is typically more stable. researchgate.net The stability difference can be attributed to the preservation of aromaticity in the amino form, which is a significant stabilizing factor. Solvation effects can also play a crucial role; polar solvents may stabilize one tautomer over the other by forming hydrogen bonds. For instance, in C8-substituted aminopurines, a related heterocyclic system, the tautomeric preference can change in solvents with high dielectric constants. mdpi.com
| Solvent | Dielectric Constant (ε) | Predominant Tautomer |
| Gas Phase | 1 | Amino |
| Dioxane | 2.2 | Amino |
| Acetone | 21 | Amino |
| Water | 80 | Amino |
This interactive table illustrates the expected predominant tautomer of this compound in various solvents, based on general principles of tautomeric equilibria in 2-aminopyrimidine (B69317) systems.
While major molecular rearrangements are uncommon for this structure under typical conditions, understanding tautomeric equilibria is crucial as it can affect the compound's chemical reactivity, hydrogen bonding capabilities, and biological interactions.
Kinetic Studies of Key Transformation Steps in Pyrimidinamine Synthesis
Kinetics of Pyrimidine Ring Formation: In the Principal Synthesis pathway, the reaction rate is dependent on the concentration of the β-dicarbonyl compound and guanidine. The rate-determining step can vary depending on the specific reaction conditions, such as pH and temperature. Often, the initial nucleophilic addition to a carbonyl group or the subsequent cyclization step can be rate-limiting. The pH is critical as it affects the nucleophilicity of the amidine; the free base form of guanidine is required for the initial attack.
In the context of de novo biosynthesis, the pathway is under tight regulation, and the first committed step, catalyzed by carbamoyl phosphate synthetase II (CPS II), is the primary rate-limiting step in animals. wpmucdn.combrainly.comyoutube.com This step is subject to allosteric feedback inhibition by downstream products like UTP and activation by substrates like PRPP. wikipedia.orgyoutube.com
Kinetics of Nucleophilic Aromatic Substitution: For the SNAr reaction to introduce the ethoxy group, the reaction follows second-order kinetics, being first order in both the halogenated pyrimidine substrate and the ethoxide nucleophile. As previously mentioned, the formation of the Meisenheimer intermediate is almost always the rate-determining step. stackexchange.com The energy barrier of this step is influenced by several factors:
Leaving Group: The nature of the leaving group (F, Cl, Br, I) affects the electrophilicity of the carbon atom being attacked but has a smaller effect on the rate compared to SN1 or SN2 reactions, as the C-X bond is broken in the fast, subsequent step. masterorganicchemistry.com
Nucleophile: The strength and concentration of the nucleophile directly impact the reaction rate. Stronger nucleophiles, like ethoxide, react faster.
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation (e.g., Na⁺) without strongly solvating and deactivating the nucleophile. youtube.com
Ring Substituents: Electron-withdrawing groups on the pyrimidine ring increase the rate by stabilizing the negative charge of the Meisenheimer intermediate, while electron-donating groups tend to decrease the rate.
| Step | Reaction Type | Rate-Determining Step | Key Influencing Factors |
| Ring Formation | Condensation/Cyclization | Initial nucleophilic attack or cyclization | pH, Temperature, Reactant concentrations |
| Ethoxy Group Introduction | SNAr | Formation of Meisenheimer intermediate | Nucleophile strength, Leaving group, Ring substituents |
This interactive table summarizes the kinetic characteristics of the key transformation steps involved in the synthesis of this compound.
By examining these mechanistic and kinetic details, a comprehensive understanding of the chemical behavior of this compound and the strategic approaches to its synthesis can be achieved.
Based on a comprehensive review of available scientific literature, detailed experimental data for the specific spectroscopic and crystallographic analysis of this compound is not sufficiently available to construct a complete and authoritative article as per the requested outline. While the compound is referenced in chemical databases, in-depth research articles detailing its full structural elucidation via advanced analytical techniques could not be located.
Therefore, it is not possible to provide a scientifically accurate article with the specific data tables and detailed research findings for each of the requested subsections (¹H and ¹³C NMR, 2D NMR, HRMS, FTIR, and X-ray Crystallography) at this time. Generating such an article would require access to primary research data that does not appear to be publicly available.
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 4 Ethoxy 5 Ethyl 6 Methyl 2 Pyrimidinamine
X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure
Intermolecular Interactions and Crystal Packing Architectures
The solid-state architecture of substituted pyrimidines is significantly influenced by a network of intermolecular interactions. While a specific crystal structure for 4-ethoxy-5-ethyl-6-methyl-2-pyrimidinamine is not publicly available, the crystal packing can be inferred by examining related 2-aminopyrimidine (B69317) structures. The primary amino group at the C2 position and the nitrogen atoms within the pyrimidine (B1678525) ring are key players in forming robust hydrogen bonds.
In the crystal lattice of aminopyrimidine derivatives, intermolecular N-H···N hydrogen bonds are a predominant feature, often leading to the formation of predictable supramolecular synthons. rsc.orgnih.gov For instance, the amino group can act as a hydrogen bond donor to the ring nitrogen of an adjacent molecule, creating centrosymmetric dimers characterized by the R²₂(8) graph set notation. nih.govmdpi.com This common motif is a recurring theme in the crystal engineering of pyrimidine-based structures. acs.org
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
| Strong Hydrogen Bond | N-H (amino group) | N (pyrimidine ring) | Dimer (R²₂(8)) |
| Weak Hydrogen Bond | C-H (alkyl/ethoxy) | O (ethoxy) | Chain/Sheet |
| Weak Hydrogen Bond | C-H (alkyl/ethoxy) | N (pyrimidine ring) | 3D Network |
| van der Waals Forces | Alkyl/Ethoxy groups | Alkyl/Ethoxy groups | Close Packing |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Offset or Face-to-Face |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Substituent Effects on Absorption
The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the π-electron system of the pyrimidine ring and the non-bonding electrons of the nitrogen and oxygen atoms. Generally, pyrimidine and its derivatives exhibit absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions.
The π→π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, usually of lower intensity, involve the promotion of an electron from a non-bonding orbital (on a nitrogen or oxygen atom) to a π* antibonding orbital.
The substituents on the pyrimidine ring—amino, ethoxy, ethyl, and methyl groups—are all considered electron-donating groups. These groups can significantly influence the position and intensity of the absorption maxima (λmax). Electron-donating groups tend to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transition. This is due to the destabilization of the highest occupied molecular orbital (HOMO), which reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).
For this compound, the cumulative effect of the four electron-donating substituents would be a noticeable red shift in its UV-Vis absorption spectrum compared to unsubstituted pyrimidine. The amino group at the C2 position and the ethoxy group at the C4 position are particularly strong auxochromes that are expected to have the most significant impact on the absorption spectrum. Studies on similarly substituted pyrimidines have shown that such electron-donating groups enhance conjugation and shift absorption bands to the visible region.
The solvent in which the spectrum is recorded can also affect the absorption maxima. In polar solvents, n→π* transitions typically undergo a hypsochromic shift (blue shift), while π→π* transitions may show a bathochromic shift, depending on the nature of the excited state.
Table 2: Expected UV-Vis Absorption Data and Electronic Transitions for this compound
| Transition Type | Expected λmax Range (nm) | Relative Intensity | Influence of Substituents |
| π→π | 250 - 350 | High | Bathochromic shift due to electron-donating groups |
| n→π | 300 - 400 | Low | May be obscured by the stronger π→π* band |
Computational Chemistry and Theoretical Investigations of 4 Ethoxy 5 Ethyl 6 Methyl 2 Pyrimidinamine
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of 4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine. These computational approaches provide a microscopic view of the molecule's structure and electron distribution, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) Calculations for Geometry Optimization, Energetics, and Frontier Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. jchemrev.com This calculation minimizes the energy of the molecule to predict its most stable conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
The energetic properties of the molecule, including its total energy and stability, are also obtained from these calculations. A crucial aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | (Value would be here) | Hartrees |
| HOMO Energy | (Value would be here) | eV |
| LUMO Energy | (Value would be here) | eV |
| HOMO-LUMO Gap (ΔE) | (Value would be here) | eV |
Analysis of Aromaticity and Electronic Delocalization within the Pyrimidine (B1678525) Ring
The pyrimidine ring is a six-membered aromatic heterocycle, similar in structure to benzene (B151609) but with two nitrogen atoms replacing carbon atoms at positions 1 and 3. libretexts.org Its aromaticity is a result of the cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing 6 π-electrons, conforming to Hückel's rule (4n+2 π electrons). libretexts.orgkhanacademy.org This delocalization of π-electrons across the ring confers significant thermodynamic stability.
Computational methods can quantify the aromaticity of the pyrimidine ring in this compound. Techniques such as the Nucleus-Independent Chemical Shift (NICS) calculation are used to probe the magnetic properties at the center of the ring. A negative NICS value typically indicates aromatic character. Studies on substituted pyrimidines have shown that substituents can modulate the degree of aromaticity, with both electron-donating and electron-withdrawing groups often causing a slight decrease in the ring's aromatic character compared to the parent pyrimidine molecule. rsc.org
Protonation Equilibria and Basicity Predictions for Pyrimidinamine Systems
The nitrogen atoms in the pyrimidine ring and the exocyclic amino group possess lone pairs of electrons, making this compound a basic compound. Theoretical calculations can predict the most likely site of protonation by comparing the energies of the different possible protonated forms. For 2-aminopyrimidine (B69317) systems, there is an equilibrium between protonation at one of the ring nitrogens (N1 or N3) and the exocyclic amino nitrogen (N2).
Generally, the ring nitrogen atoms in pyrimidine are more basic than the exocyclic amino group. nih.gov Computational studies predict the proton affinity for each potential site. The site with the highest proton affinity is the thermodynamically favored position for protonation. These calculations help in understanding how the molecule will behave in acidic environments and how it might interact with biological targets through hydrogen bonding. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic perspective on the molecule's behavior, from its flexibility to its potential interactions with biological macromolecules.
Conformational Landscape Exploration of this compound
The substituents on the pyrimidine ring—the ethoxy, ethyl, and methyl groups—are not rigidly fixed in space. They can rotate around their single bonds, leading to various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies.
Molecular mechanics or quantum chemical methods can be used to explore the conformational landscape of this compound. By systematically rotating the bonds of the ethoxy and ethyl groups and calculating the energy for each conformation, a potential energy surface can be generated. This surface reveals the lowest-energy (most stable) conformations and the energy barriers between different conformations. Understanding the preferred shape of the molecule is essential, as its biological activity is often dependent on its ability to fit into the binding site of a specific target protein.
Ligand-Target Interaction Prediction via Molecular Docking (Theoretical Binding Modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.comremedypublications.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In a typical docking study, the 3D structure of this compound would be placed into the active site of a target protein. A scoring function is then used to calculate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), for numerous possible poses of the ligand. The pose with the best score represents the most likely binding mode. nih.govnih.gov
The analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. For instance, the amino group of the pyrimidine could act as a hydrogen bond donor, while the ring nitrogens could act as acceptors. Such studies can generate hypotheses about the molecule's potential biological targets and guide the design of more potent analogs. ekb.eg
Table 2: Example of a Molecular Docking Results Table
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | LYS 76, GLU 91 | Hydrogen Bond |
| VAL 54, LEU 148 | Hydrophobic | ||
| Hypothetical Protein B | -7.2 | ASP 129 | Hydrogen Bond |
Quantitative Structure-Reactivity/Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.net In the context of pyrimidinamine derivatives, QSPR models are developed to predict various properties, thereby accelerating the process of discovering new compounds with desired characteristics.
The development of predictive QSPR models for pyrimidinamine derivatives is a systematic process that involves several key stages. Initially, a dataset of pyrimidinamine compounds with known experimental values for a specific chemical property is compiled. Subsequently, a variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and thermodynamic properties.
Statistical techniques are then employed to create a mathematical equation that links the molecular descriptors to the chemical property of interest. Common methods for model development include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and machine learning algorithms like Artificial Neural Networks (ANN). ijcsi.pronih.gov MLR is a statistical technique that uses several explanatory variables to predict the outcome of a response variable by modeling the linear relationship between them. nih.gov
The robustness and predictive power of the developed QSPR models are assessed through rigorous validation procedures. Internal validation techniques, such as cross-validation, are used to evaluate the model's stability. External validation, which involves using an independent set of compounds (a test set) that were not used in the model development, is crucial for determining the model's ability to make accurate predictions for new, untested pyrimidinamine derivatives. The performance of these models is often evaluated using statistical metrics such as the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validated R² (Q²). ijcsi.pronih.gov For instance, a high R² value (e.g., 0.985) indicates a strong correlation between the predicted and experimental values. ijcsi.pro
To illustrate the development and validation of a QSPR model, consider a hypothetical study on the inhibition efficiency of a series of pyrimidinamine derivatives. The following table presents a sample of the data and the statistical parameters of the resulting models.
| Model | R² | R²adj | Q² |
| PCR | 0.985 | 0.966 | 0.952 |
| MLR | 0.889 | 0.875 | 0.861 |
| ANN | 0.998 | 0.997 | 0.995 |
This table is for illustrative purposes and does not represent actual data for this compound.
The foundation of any QSPR model lies in the selection of appropriate theoretical descriptors. These descriptors are numerical values that characterize the chemical structure and properties of the pyrimidinamine system. They can be broadly categorized into several groups:
Electronic Descriptors: These descriptors are derived from quantum chemical calculations and provide insights into the electronic structure of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken charges on individual atoms. These descriptors are crucial for understanding the reactivity and interaction of pyrimidinamine derivatives.
Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban index.
Geometrical Descriptors: These descriptors are based on the three-dimensional structure of the molecule and include parameters such as molecular volume, surface area, and shape indices.
Physicochemical Descriptors: These descriptors relate to the physicochemical properties of the molecule, such as molar refractivity (MR), logP (a measure of lipophilicity), and polarizability. researchgate.net
The selection of relevant descriptors is a critical step in QSPR model development and is often achieved through statistical methods that identify the descriptors most correlated with the property of interest. For example, in a study on the corrosion inhibition properties of pyrimidine derivatives, electronic and physicochemical properties calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory were used to build the QSPR model. ijcsi.pro
The following table provides examples of theoretical descriptors that could be calculated for this compound and other pyrimidinamine derivatives.
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Electronic | HOMO Energy | -6.5 eV |
| Electronic | LUMO Energy | -1.2 eV |
| Electronic | Dipole Moment | 2.1 Debye |
| Topological | Wiener Index | 1254 |
| Geometrical | Molecular Volume | 250 ų |
| Physicochemical | LogP | 2.8 |
This table contains hypothetical values for illustrative purposes only.
Advanced Synthetic Applications of 4 Ethoxy 5 Ethyl 6 Methyl 2 Pyrimidinamine As a Chemical Intermediate
Precursor in the Synthesis of Complex Pyrimidine-Fused Heterocyclic Systems
The 2-aminopyrimidine (B69317) moiety is a highly valuable building block for the construction of complex fused heterocyclic systems. The endocyclic nitrogen atoms and the exocyclic amino group provide multiple points of reactivity for cyclization reactions. These reactions are often employed to build bicyclic and polycyclic frameworks that are prevalent in pharmacologically active molecules. nih.govijpsjournal.com
Substituted 2-aminopyrimidines serve as key precursors in cyclocondensation and multicomponent reactions (MCRs) to afford a variety of fused systems, including:
Imidazo[1,2-a]pyrimidines
Triazolo[1,5-a]pyrimidines
Pyrido[2,3-d]pyrimidines
Pyrimido[4,5-d]pyrimidines
Pyrazolo[1,5-a]pyrimidines nih.govnih.goveurekaselect.com
The synthesis of these systems typically involves the reaction of the 2-amino group as a nucleophile with a suitable dielectrophilic partner. For instance, α-haloketones can react with 2-aminopyrimidines to form imidazo[1,2-a]pyrimidines. Multicomponent reactions, such as the Biginelli reaction and its variations, also heavily utilize aminopyrimidine scaffolds to generate complex fused structures in a single, efficient step. rsc.org These reactions are prized for their atom economy and ability to rapidly build molecular complexity. eurekaselect.com The substituents on the pyrimidine (B1678525) ring, such as the ethoxy, ethyl, and methyl groups in the title compound, can influence the reactivity of the core and provide steric and electronic guidance in these cyclization reactions, in addition to modifying the properties of the final fused product.
Table 1: Examples of Fused Heterocyclic Systems Derived from 2-Aminopyrimidine Precursors
| 2-Aminopyrimidine Reactant | Reagents | Fused Product | Reaction Type | Reference |
| 4,6-dimethyl-2-aminopyrimidine | Diethyl acetylenedicarboxylate | Pyrido[1,2-a]pyrimidine derivative | Cycloaddition/Condensation | nih.gov |
| 2-aminopyrimidine | Aryl aldehyde, 3-methyl-1-phenyl-2-pyrazolin-5-one | Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine | Multicomponent Reaction | rsc.org |
| 2-aminopyrimidine | Chalcone (1,3-diaryl-2-propen-1-one) | Substituted Pyridopyrimidine | Condensation/Cyclization | researchgate.net |
| 5,6-diamino-2-thiouracil | α-keto-esters | Pteridine derivative | Condensation/Cyclization | nih.gov |
Role in the Generation of Chemical Libraries for High-Throughput Screening (Focus on synthetic methodology)
The 2-aminopyrimidine scaffold is a popular core structure for the generation of chemical libraries destined for high-throughput screening (HTS). researchgate.netnih.gov Its synthetic tractability allows for the introduction of diverse substituents at multiple positions, enabling the creation of large collections of related compounds to explore chemical space and identify new bioactive molecules.
The synthetic methodology for library generation often relies on robust and high-yield reactions that can be performed in parallel or on a solid support. For 2-aminopyrimidine-based libraries, a common strategy involves using a highly functionalized precursor, such as 2-amino-4,6-dichloropyrimidine, which allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com
For example, a library synthesis could proceed as follows:
Scaffold Preparation: A core 2-aminopyrimidine with reactive handles (e.g., chloro or bromo groups) is prepared.
Parallel Amination: The core is distributed into an array of reaction vessels (e.g., a 96-well plate). A diverse collection of primary or secondary amines is added to the array, with each well receiving a different amine. This reaction, often catalyzed by a base, displaces one of the halo substituents to introduce the first point of diversity. mdpi.com
Further Diversification: If a second reactive handle is present on the pyrimidine core, a second diversification step can be performed using another set of building blocks, such as different amines, thiols, or alcohols.
This parallel synthesis approach allows for the rapid generation of hundreds or thousands of distinct 2-aminopyrimidine analogues, which can then be directly submitted for biological screening. nih.gov Researchers have successfully used this methodology to build libraries of 2-aminopyrimidines that were screened for activities such as biofilm modulation and kinase inhibition. nih.govnih.gov
Intermediate for Advanced Agrochemical and Pharmaceutical Scaffolds (Emphasis on synthetic utility)
The pyrimidine ring, and specifically the 2-aminopyrimidine motif, is a "privileged scaffold" in medicinal chemistry and agrochemical science. ijpsjournal.comnih.gov This means it is a structural framework that is capable of binding to multiple biological targets, making it a frequent component of successful drugs and pesticides. Its synthetic utility lies in its ability to act as a rigid scaffold upon which various functional groups can be strategically placed to optimize biological activity, selectivity, and pharmacokinetic properties.
In Pharmaceuticals: The 2-aminopyrimidine core is present in numerous FDA-approved drugs, particularly protein kinase inhibitors used in oncology. nih.gov Marketed drugs such as Imatinib (for chronic myeloid leukemia) and Palbociclib (for breast cancer) feature this critical scaffold. nih.govijpsjournal.com The synthetic utility of intermediates like 4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine is clear: the 2-amino group can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append the complex side chains necessary for potent and selective target engagement. nih.gov The pyrimidine nitrogens often act as crucial hydrogen bond acceptors, anchoring the molecule in the active site of a target protein. nih.gov
Table 2: Selected Pharmaceutical and Agrochemical Classes Based on Pyrimidine Scaffolds
| Class | Biological Target/Use | Role of Pyrimidine Scaffold | Reference |
| Pharmaceuticals | |||
| Kinase Inhibitors | Various protein kinases (cancer) | Core scaffold, hydrogen bonding | nih.govnih.gov |
| β-Glucuronidase Inhibitors | β-Glucuronidase (cancer, renal disease) | Core scaffold for inhibitor design | nih.govnih.gov |
| Biofilm Modulators | Bacterial biofilm formation | Core scaffold for library synthesis | nih.gov |
| Agrochemicals | |||
| Fungicides | Fungal cellular processes | Active ingredient core structure | ijpsjournal.com |
| Herbicides (Sulfonylureas) | Acetolactate synthase (ALS) | Component of the herbicide molecule | General knowledge |
In Agrochemicals: In the agrochemical sector, pyrimidine derivatives are developed as fungicides and herbicides. The scaffold's stability and the ease with which its lipophilicity and electronic properties can be tuned make it ideal for developing compounds that have good uptake and transport properties in plants or fungi. The synthetic accessibility of substituted 2-aminopyrimidines allows for the optimization of these properties to achieve high efficacy and crop safety.
Potential in Advanced Materials and Polymer Chemistry Based on Pyrimidinamine Frameworks
While the use of 2-aminopyrimidines in materials science is less explored than in medicinal chemistry, the inherent properties of the pyrimidinamine framework suggest significant potential. The functional groups—an aromatic heterocycle with hydrogen-bond donors (the amino group) and acceptors (the ring nitrogens)—are ideal for creating supramolecular assemblies and functional polymers.
Potential Applications:
Supramolecular Polymers: The ability of the 2-aminopyrimidine unit to form strong, directional hydrogen bonds could be exploited to create self-assembling supramolecular polymers. These materials, held together by non-covalent bonds, can exhibit interesting properties like self-healing and stimuli-responsiveness.
Monomers for Functional Polymers: this compound could potentially be functionalized to create a polymerizable monomer. For example, the amino group could be reacted to introduce a vinyl or acrylate (B77674) group. The resulting polymer would feature the pyrimidine moiety as a pendant group, which could impart specific properties to the material, such as thermal stability, specific recognition capabilities, or catalytic activity. acs.org
Organocatalysts: Aminopyrimidines can serve as structural components in the design of highly efficient chiral organocatalysts for asymmetric synthesis. ijpsjournal.com These catalysts are considered advanced materials that offer an alternative to metal-based catalysts in the production of fine chemicals.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring and the amino group can act as ligands to coordinate with metal ions. This could enable the use of pyrimidinamine derivatives as organic linkers in the construction of coordination polymers or MOFs, which have applications in gas storage, separation, and catalysis.
Further research is needed to fully realize the potential of substituted 2-aminopyrimidines in the field of advanced materials and polymer chemistry.
Emerging Research Avenues and Challenges in 4 Ethoxy 5 Ethyl 6 Methyl 2 Pyrimidinamine Chemistry
Development of Asymmetric Synthesis for Chiral Analogs
The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities and toxicological profiles. While 4-ethoxy-5-ethyl-6-methyl-2-pyrimidinamine itself is achiral, the introduction of chiral centers into its analogs could lead to compounds with enhanced potency and selectivity.
The development of asymmetric synthetic routes to chiral pyrimidinamine derivatives is an active area of research. One promising approach involves the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For instance, transition-metal catalysts bearing chiral ligands can be employed in cross-coupling reactions to introduce chiral substituents onto the pyrimidine (B1678525) core. Another strategy involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.
Table 1: Potential Chiral Analogs and Synthetic Strategies
| Chiral Analog Feature | Potential Asymmetric Synthetic Strategy | Key Challenges |
|---|---|---|
| Chiral alkyl substituent at the 5-position | Asymmetric alkylation using a chiral phase-transfer catalyst. | Achieving high enantioselectivity and preventing racemization. |
| Chiral center in a side chain attached to the amino group | Reductive amination with a chiral ketone or aldehyde. | Controlling diastereoselectivity if multiple stereocenters are present. |
Exploration of Bio-orthogonal and Click Chemistry Modifications on Pyrimidinamine Derivatives
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. tum.de Click chemistry, a subset of bio-orthogonal chemistry, involves reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. tum.de These powerful tools offer the ability to selectively modify and track molecules like this compound in complex biological environments.
For pyrimidinamine derivatives, bio-orthogonal and click chemistry modifications could be used to attach fluorescent probes, affinity tags, or drug delivery systems. For example, an azide (B81097) or alkyne handle could be incorporated into the molecule, allowing for its subsequent reaction with a complementary probe via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.gov This would enable researchers to visualize the localization of the compound within cells or to identify its biological targets.
A primary challenge in this area is the development of synthetic routes to incorporate the necessary functional groups for bio-orthogonal reactions without altering the compound's intrinsic biological activity. Additionally, the reaction kinetics of the chosen click reaction must be rapid enough to be effective at the low concentrations typically found in biological systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages over traditional synthesis methods. These include improved reaction control, enhanced safety, and the potential for rapid optimization and scale-up. mdpi.com When combined with automated synthesis platforms, flow chemistry can significantly accelerate the discovery and development of new pyrimidinamine derivatives. rsc.org
The main challenges in integrating flow chemistry include the initial investment in specialized equipment and the need to re-optimize reaction conditions for a flow environment. Clogging of the reactors can also be an issue, particularly when dealing with solid reagents or products.
Table 2: Comparison of Batch vs. Flow Synthesis for Pyrimidinamine Derivatives
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Control | Limited control over temperature and mixing. | Precise control over temperature, pressure, and mixing. |
| Safety | Potential for thermal runaways with large reaction volumes. | Smaller reaction volumes enhance safety. |
| Scalability | Difficult to scale up consistently. | Easily scalable by running the system for longer periods. |
| Optimization | Time-consuming, requiring multiple individual experiments. | Rapid optimization through automated parameter screening. |
Advanced In Silico Approaches for De Novo Chemical Design
In silico methods, which utilize computer simulations to predict the properties of molecules, have become an indispensable tool in modern drug discovery. nih.gov For this compound, advanced in silico approaches can be used for the de novo design of novel analogs with improved biological activity and drug-like properties. rsc.org
Structure-based drug design, for example, uses the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. researchgate.net Ligand-based drug design, on the other hand, uses the structures of known active molecules to develop a pharmacophore model that can be used to screen virtual libraries for new compounds. mdpi.com
A significant challenge for in silico design is the accuracy of the scoring functions used to predict binding affinity. These functions often struggle to account for subtle effects such as protein flexibility and water displacement. Therefore, experimental validation of in silico predictions is crucial.
Table 3: In Silico Tools for Pyrimidinamine Derivative Design
| In Silico Approach | Application | Key Challenges |
|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a target protein. nih.gov | Accuracy of scoring functions and treatment of protein flexibility. |
| Pharmacophore Modeling | Identifying the essential structural features required for biological activity. | Requires a set of known active and inactive compounds. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to predict the biological activity of new compounds based on their physicochemical properties. | The predictive power of the model is limited to the chemical space of the training set. |
| De Novo Design | Generating novel molecular structures that are predicted to be active against a specific target. rsc.org | Synthesizability of the designed molecules can be a major hurdle. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethoxy-5-ethyl-6-methyl-2-pyrimidinamine, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Synthesis : Begin with a pyrimidine core functionalization. For example, introduce ethoxy and ethyl groups via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen). Monitor reaction progress using TLC or HPLC .
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For instance, fractional factorial designs can identify critical factors affecting yield. Response surface methodology (RSM) refines optimal conditions .
- Validation : Confirm purity via NMR (e.g., ¹H/¹³C for substituent integration) and ESI-MS for molecular weight verification .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in substituted pyrimidines like this compound?
- Methodology :
- ¹H NMR : Assign peaks by comparing coupling patterns (e.g., ethoxy groups show quartets near δ 1.3–1.5 ppm). Overlapping signals may require 2D techniques like COSY or NOESY.
- ¹³C NMR : Identify quaternary carbons (e.g., pyrimidine C2, C4) and substituent environments (e.g., ethyl carbons at δ 10–25 ppm) .
- ESI-MS : Use high-resolution MS to distinguish isotopic patterns and confirm molecular formulae. Cross-check with computational predictions (e.g., ACD/Labs Percepta) .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and regioselectivity for synthesizing substituted pyrimidines?
- Methodology :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies. Tools like Gaussian or ORCA assess steric/electronic effects influencing substituent placement .
- Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify feasible precursors. Prioritize routes with high atom economy and minimal protecting groups .
- Machine Learning : Train models on reaction databases to predict yields/selectivity. Platforms like ICReDD integrate experimental and computational data for iterative optimization .
Q. How can researchers analyze discrepancies in reported biological activity data for pyrimidine derivatives?
- Methodology :
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., antimicrobial assays). Use statistical tools (ANOVA, t-tests) to assess variability in IC₅₀ values.
- Structure-Activity Relationships (SAR) : Compare substituent effects across analogs. For example, fluoro or methyl groups may enhance membrane permeability .
- Validation : Replicate key assays under standardized conditions (e.g., fixed pH, cell lines) to isolate compound-specific effects from methodological noise .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodology :
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile). Adjust pH to improve peak resolution for polar byproducts.
- Membrane Technologies : Explore nanofiltration for scalable removal of low-MW impurities .
- Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to optimize crystal habit. Monitor via PXRD to ensure polymorph consistency .
Data Contradiction & Experimental Design
Q. How should researchers address conflicting spectroscopic data for pyrimidine derivatives in literature?
- Methodology :
- Cross-Validation : Re-run disputed spectra under identical conditions (e.g., solvent, temperature). Compare with computational predictions (e.g., ACD/Labs NMR predictor) .
- Isotopic Labeling : Use deuterated analogs to resolve overlapping signals (e.g., ethoxy vs. ethyl groups).
- Collaborative Studies : Share raw data (FID files) via open-access platforms for independent verification .
Q. What frameworks support interdisciplinary collaboration in pyrimidine-based drug discovery?
- Methodology :
- Integrated Workflows : Combine synthetic chemistry (reaction design), computational modeling (docking studies), and biology (in vitro assays) in iterative cycles.
- Open Data Repositories : Contribute to platforms like PubChem or ChEMBL for transparent data sharing .
- Risk Mitigation : Predefine criteria for discontinuing non-viable leads (e.g., toxicity thresholds) to allocate resources efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
